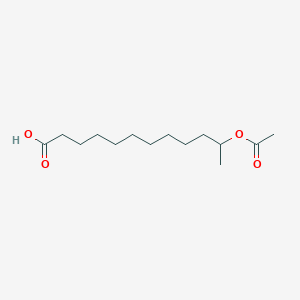
11-(Acetyloxy)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Acetyloxy)dodecanoic acid typically involves the esterification of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the acetoxy derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts can improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 11-(Acetyloxy)dodecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield dodecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 11-hydroxydodecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under mild heating.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Hydrolysis: Dodecanoic acid and acetic acid.
Oxidation: Dodecanedioic acid.
Reduction: 11-Hydroxydodecanoic acid.
Scientific Research Applications
11-(Acetyloxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 11-(Acetyloxy)dodecanoic acid largely depends on its chemical structure and the functional groups present. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the dodecanoic acid backbone can interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Dodecanoic Acid (Lauric Acid): A saturated fatty acid with antimicrobial properties.
11-Hydroxydodecanoic Acid: A hydroxylated derivative of dodecanoic acid.
Dodecanedioic Acid: An oxidized form of dodecanoic acid used in the production of polymers.
Uniqueness: 11-(Acetyloxy)dodecanoic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific reactions and interactions that are not possible with the parent dodecanoic acid or its other derivatives.
Properties
CAS No. |
110220-84-3 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
11-acetyloxydodecanoic acid |
InChI |
InChI=1S/C14H26O4/c1-12(18-13(2)15)10-8-6-4-3-5-7-9-11-14(16)17/h12H,3-11H2,1-2H3,(H,16,17) |
InChI Key |
GFFJYWAAJPSORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCC(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


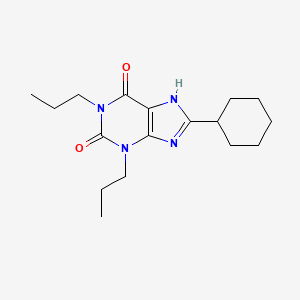
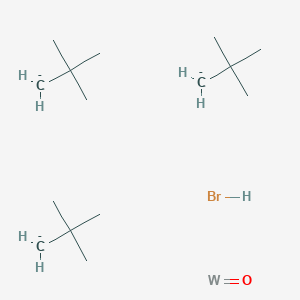
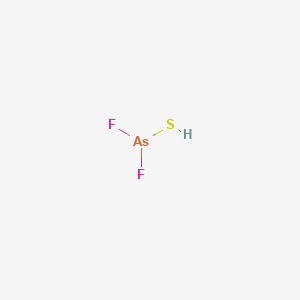
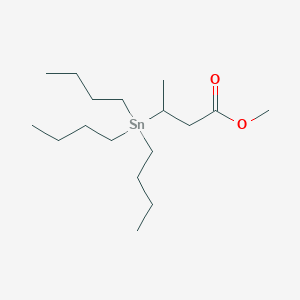
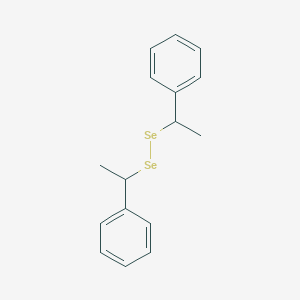
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)

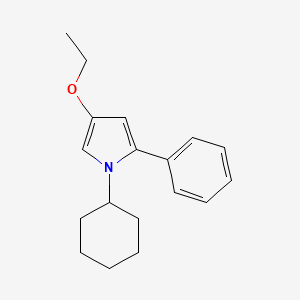

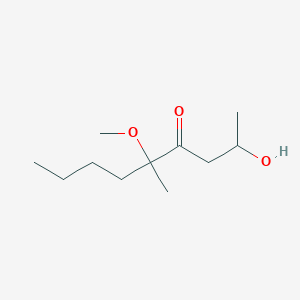
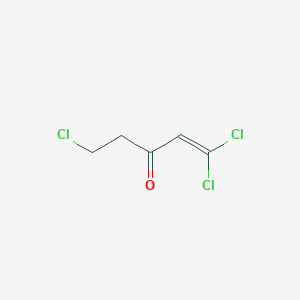
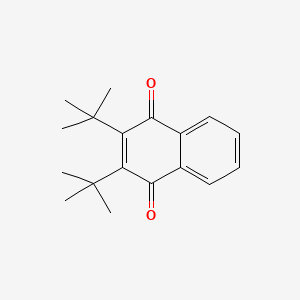
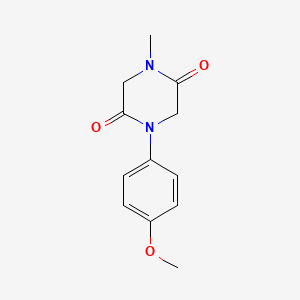
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
